2,6-diethyl-4H-Pyran-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diethylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPFWAOQDKOPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C=C(O1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation with Ethyl Acetoacetate
The Claisen-Schmidt condensation, widely employed for synthesizing pyranone derivatives, can be adapted for 2,6-diethyl-4H-pyran-4-one by utilizing ethyl acetoacetate and ethyl-substituted aldehydes. In a typical procedure, ethyl acetoacetate reacts with ethyl glyoxylate under acidic or basic conditions to form a diketone intermediate, which undergoes cyclodehydration to yield the target compound. For instance, ZnCl₂ catalysis in ethanol at reflux (80°C, 4–6 hours) achieves cyclization with yields up to 78%.
Key Reaction Parameters:
Three-Step Synthesis via Dialkyl Acetone Dicarboxylate
A patent-derived method outlines a three-step synthesis starting from acetone dicarboxylic acid diethyl ester and N,N-diethylformamide diethyl acetal:
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Step 1: Condensation of acetone dicarboxylic acid diethyl ester with N,N-diethylformamide diethyl acetal forms 2,4-bis-N,N-diethylaminomethylene acetone dicarboxylic acid diethyl ester.
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Step 2: Hydrolysis under weak acidic conditions (e.g., phosphoric acid in acetone) yields diethyl 4-oxo-4H-pyran-3,5-dicarboxylate.
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Step 3: Decarboxylation via heating in dilute sulfuric acid (50–100°C) produces this compound.
Optimized Conditions:
Ultrasound- and Microwave-Assisted Syntheses
Ultrasound-Promoted Cyclization
Ultrasound irradiation significantly enhances reaction efficiency by accelerating molecular collisions. A protocol involving ethyl acetoacetate, ethyl glyoxylate, and ZnCl₂ in ethanol under ultrasound (40 kHz, 50°C, 1 hour) achieves a 90% yield, reducing reaction time by 75% compared to conventional heating.
Advantages:
Microwave-Assisted One-Pot Synthesis
Microwave irradiation facilitates rapid, solvent-free synthesis. A mixture of ethyl acetoacetate, ethyl glyoxylate, and ammonium acetate irradiated at 150 W for 10 minutes produces this compound in 85% yield.
Conditions:
Catalytic and Industrial-Scale Methods
Phase-Transfer Catalysis
Phase-transfer catalysts (e.g., 18-crown-6) enable efficient alkylation of 4H-pyran-4-one precursors in biphasic systems. For example, reacting 2,6-dimethyl-4H-pyran-4-one with ethyl bromide in the presence of K₂CO₃ and 18-crown-6 in DMSO at 100°C for 48 hours yields this compound (62% yield).
Limitations:
Continuous-Flow Processes
Industrial production favors continuous-flow reactors for scalability. A patented system employs a tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15) to facilitate cyclodehydration of ethyl acetoacetate derivatives at 120°C and 5 bar pressure, achieving 89% yield with a throughput of 1.2 kg/h.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethyl-4H-Pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydrogen atoms on the pyranone ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyranones depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of 2,6-diethyl-4H-pyran-4-one exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the pyranone structure can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that this compound can scavenge free radicals effectively, suggesting its potential use in developing nutraceuticals or functional foods aimed at promoting health .
Potential Anti-Cancer Applications
There is emerging evidence indicating that derivatives of this compound may possess anti-cancer properties. Preliminary studies have suggested that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The exact pathways involved are still under investigation, but they may involve modulation of signaling pathways associated with cell survival and proliferation .
Materials Science
Synthesis of Functional Materials
this compound serves as a versatile building block in organic synthesis. It can be utilized to create various functional materials, including polymers and nanocomposites. For example, it has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of pyranone units into polymer backbones can also impart unique optical properties, making them suitable for applications in photonics and optoelectronics .
Dye-Sensitized Solar Cells
The compound has potential applications in the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs). Research indicates that pyranone derivatives can be used as sensitizers in DSSCs due to their ability to absorb light efficiently and facilitate charge transfer processes. This could lead to improvements in the efficiency of solar energy conversion systems.
Agricultural Chemistry
Pesticidal Properties
There is growing interest in the use of this compound as a natural pesticide or herbicide. Studies have indicated that certain derivatives exhibit insecticidal activity against common agricultural pests. This property could be harnessed to develop eco-friendly pest control solutions that minimize the reliance on synthetic chemicals .
Summary Table: Applications of this compound
| Application Area | Specific Applications | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against E. coli and S. aureus |
| Antioxidants | Scavenges free radicals; potential health benefits | |
| Anti-cancer agents | Induces apoptosis; inhibits tumor growth | |
| Materials Science | Functional materials | Enhances thermal stability; used in photonics |
| Dye-sensitized solar cells | Potential sensitizer for improved solar energy conversion | |
| Agricultural Chemistry | Pesticidal properties | Exhibits insecticidal activity against agricultural pests |
Case Studies
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Antimicrobial Efficacy Study
- Researchers evaluated the antimicrobial efficacy of synthesized derivatives of this compound against various pathogens using disc diffusion methods.
- Results indicated significant inhibition zones compared to control groups.
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Antioxidant Activity Assessment
- A series of assays were conducted to measure the free radical scavenging activity of this compound.
- Findings showed that the compound demonstrated a strong capacity to reduce oxidative stress markers.
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Photovoltaic Performance Evaluation
- The incorporation of pyranone derivatives into DSSCs was assessed for their efficiency.
- Enhanced light absorption and charge transfer were observed, leading to improved energy conversion efficiencies.
Mechanism of Action
The mechanism of action of 2,6-Diethyl-4H-Pyran-4-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2,6-diethyl-4H-pyran-4-one, highlighting differences in substituents, physicochemical properties, and applications:
Key Comparative Insights
Substituent Effects on Reactivity: Ethyl vs. Phenyl vs. Alkyl: Phenyl substituents (e.g., 2,6-diphenyl derivative) extend π-conjugation, enabling applications in optoelectronics or as fluorophores .
Electronic Properties: Electron-donating groups (e.g., methyl, ethyl) stabilize the pyranone ring via inductive effects, whereas electron-withdrawing groups (e.g., cyano) enhance electrophilicity at the 4-position, facilitating reactions like Friedländer annulation .
Biological and Industrial Applications :
- The 2,6-dimethyl derivative is a key intermediate in synthesizing tacrine analogs for Alzheimer’s disease research .
- 3-Hydroxy-2,6-dimethylpyran-4-one exhibits metal-chelating properties, relevant in medicinal chemistry for iron overload disorders .
- Tetrahydro derivatives (e.g., cis-2,6-dimethyloxan-4-one) are utilized in pheromone synthesis due to their structural mimicry of natural insect signaling molecules .
Physicochemical Properties: Hydroxyl or cyano substituents significantly alter polarity and solubility. For example, the dihydroxy-methyl derivative (C₆H₈O₄) has a molecular weight of 144.13 and is water-soluble, making it suitable for food or agricultural applications .
Research Findings and Data Gaps
- Synthetic Utility: Ethyl-substituted pyranones are understudied compared to methyl or phenyl analogs. notes commercial availability, suggesting industrial interest, but mechanistic studies are lacking.
- Spectroscopic Data : While 2,6-dimethyl-4H-pyran-4-one has documented UV/Vis spectra , analogous data for the diethyl derivative is absent.
Biological Activity
Overview
2,6-Diethyl-4H-Pyran-4-one, a member of the pyranone family, is an organic compound characterized by its six-membered ring structure containing one oxygen atom and a ketone functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and applications in various fields.
The compound's chemical structure plays a crucial role in its biological activity. The presence of ethyl groups in the 2 and 6 positions of the pyranone ring influences its reactivity and solubility, making it distinct from other pyranones.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyran derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 18 | 100 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals, which is attributed to its electron-donating capacity.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 45 |
| ABTS | 38 |
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in significant cell death compared to control groups.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Nucleophilic and Electrophilic Interactions : The compound can act as both a nucleophile and an electrophile, facilitating various chemical reactions within biological systems.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- DNA Binding : Studies have shown that derivatives of pyranones can bind to DNA, with binding constants indicating a preference for minor groove binding over intercalation.
Study on Antimicrobial Efficacy
A recent study published in Nature evaluated the antimicrobial efficacy of several pyran derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
Study on Antioxidant Activity
In another study focusing on antioxidant properties, researchers utilized DPPH and ABTS assays to quantify the radical scavenging activity of various compounds. The findings revealed that this compound had one of the lowest IC50 values among tested compounds, suggesting potent antioxidant capabilities .
Q & A
Q. What are the recommended methods for synthesizing 2,6-diethyl-4H-pyran-4-one in laboratory settings?
- Methodological Answer : The synthesis typically involves condensation reactions using aldehydes or ketones as reactants. For example, nucleophilic addition with Grignard reagents (e.g., ethylmagnesium bromide) can introduce ethyl groups at the 2- and 6-positions of the pyranone core. Reaction optimization may require controlled temperature (e.g., 0–5°C for exothermic steps) and inert atmospheres (argon/nitrogen) to prevent oxidation . Purity can be enhanced via recrystallization (e.g., using ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Use polar columns (e.g., DB-Wax) with temperature programming (e.g., 50°C to 250°C at 10°C/min) to determine retention indices and compare with literature values .
- NMR Spectroscopy : Analyze H NMR peaks for ethyl group signals (δ ~1.2–1.4 ppm for CH, δ ~2.4–2.6 ppm for CH adjacent to the carbonyl) and pyranone ring protons (δ ~6.0–6.5 ppm for α,β-unsaturated ketone systems) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 154 for [M]) and fragmentation patterns using electron ionization (EI) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for volatile steps (e.g., distillation) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .
- Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. GC-MS) for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare retention indices (GC) with synthetic standards and computational predictions (e.g., NIST Chemistry WebBook) .
- Isotopic Labeling : Use C-labeled precursors to confirm peak assignments in complex NMR spectra.
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguous molecular formulas by matching exact masses (e.g., CHO: 152.0837 Da) .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Degradation Studies : Use buffered solutions (pH 2–12) and monitor decomposition via HPLC/UV-Vis at intervals (0, 24, 48 hrs).
- Accelerated Stability Testing : Apply Arrhenius kinetics at elevated temperatures (40–80°C) to predict shelf-life .
- Hazard Analysis : Identify reactive intermediates (e.g., peroxides) using FTIR or Raman spectroscopy under stress conditions .
Q. How can researchers assess the ecological impact of this compound in laboratory waste streams?
- Methodological Answer :
- Toxicity Screening : Perform Daphnia magna or Aliivibrio fischeri bioassays to estimate EC values .
- Soil Mobility : Use column leaching tests with standardized soils (e.g., OECD Guideline 121) to measure adsorption coefficients (K) .
- Biodegradation : Conduct OECD 301F tests to assess microbial degradation rates in aqueous media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
